N-(5-bromopyridin-2-yl)dodecanamide
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Overview
Description
N-(5-bromopyridin-2-yl)dodecanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to the pyridine ring and a dodecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-bromopyridin-2-yl)dodecanamide can be synthesized through a reaction between 5-bromopyridine-2-amine and dodecanoyl chloride. The reaction typically takes place in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)dodecanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form N-(5-bromopyridin-2-yl)dodecanoic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions are commonly used oxidizing agents.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether are commonly used reducing agents.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: N-(5-bromopyridin-2-yl)dodecanoic acid.
Reduction Reactions: N-(5-bromopyridin-2-yl)dodecanamine.
Scientific Research Applications
N-(5-bromopyridin-2-yl)dodecanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)dodecanamide involves its interaction with specific molecular targets. The bromine atom on the pyridine ring allows for strong binding to target proteins, leading to inhibition or modulation of their activity. The dodecanamide chain enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact molecular pathways involved depend on the specific application and target protein .
Comparison with Similar Compounds
Similar Compounds
N-(5-bromopyridin-2-yl)succinamic acid: Similar structure with a succinamic acid chain instead of a dodecanamide chain.
(5-bromopyrid-2-yl)methanol: Contains a hydroxymethyl group instead of an amide chain.
4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoic acid: Contains an oxobutanoic acid chain instead of a dodecanamide chain.
Uniqueness
N-(5-bromopyridin-2-yl)dodecanamide is unique due to its long dodecanamide chain, which imparts distinct physical and chemical properties. This chain enhances the compound’s lipophilicity, making it more suitable for applications that require membrane penetration. Additionally, the presence of the bromine atom on the pyridine ring allows for specific interactions with target proteins, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C17H27BrN2O |
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Molecular Weight |
355.3 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)dodecanamide |
InChI |
InChI=1S/C17H27BrN2O/c1-2-3-4-5-6-7-8-9-10-11-17(21)20-16-13-12-15(18)14-19-16/h12-14H,2-11H2,1H3,(H,19,20,21) |
InChI Key |
MFEDPECCWKPCBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=NC=C(C=C1)Br |
Origin of Product |
United States |
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